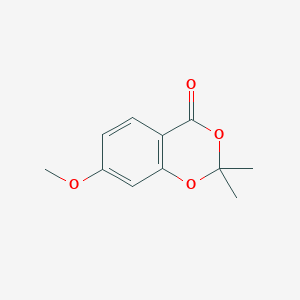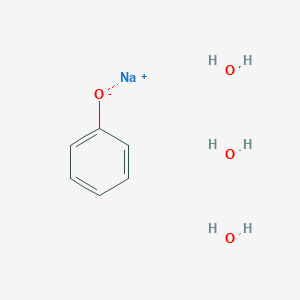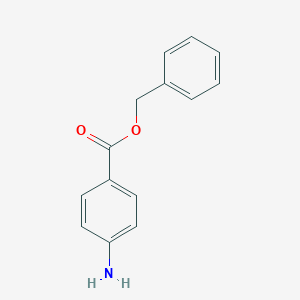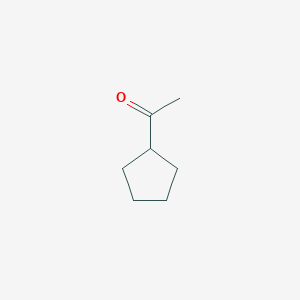
4-Phenylcyclohexanone
Overview
Description
4-Phenylcyclohexanone is a chemical compound used in the preparation of new cardo diamine monomer, 1,1- bis [4- (4-aminophenoxy)phenyl]-4-phenylcyclohexane bearing a 4-phenylcyclohexylidene unit . It is also used in the synthesis of CCR2 antagonists for the treatment of rheumatoid arthritis, atherosclerosis, and other disease states .
Synthesis Analysis
4-Phenylcyclohexanone undergoes Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . The Wittig reaction of 4-phenylcyclohexanone with (carbethoxymethylene)triphenylphosphorane under microwave irradiation has also been investigated .Molecular Structure Analysis
The molecular formula of 4-Phenylcyclohexanone is C12H14O . Its molecular weight is 174.24 g/mol .Chemical Reactions Analysis
4-Phenylcyclohexanone undergoes Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . The Wittig reaction of 4-phenylcyclohexanone with (carbethoxymethylene)triphenylphosphorane under microwave irradiation has been investigated .Physical And Chemical Properties Analysis
4-Phenylcyclohexanone has a molecular weight of 174.24 g/mol . Its physical state at 20 degrees Celsius is solid . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 294.0±29.0 °C at 760 mmHg, and a flash point of 123.7±19.2 °C .Scientific Research Applications
Application in Organic Chemistry: Synthesis of N-functionalized 2-Aminophenols
Summary of the Application
The synthesis of N-functionalized 2-aminophenols is a significant area of research in organic chemistry due to their utility in producing pharmaceuticals, agrochemicals, and functional materials. The conventional methods for synthesizing these compounds involve multi-step processes that are often inefficient and require expensive noble metal catalysts.
Methods of Application or Experimental Procedures
The research outlines a dehydrogenative synthesis approach using 4-Phenylcyclohexanone and amines to create N-functionalized 2-aminophenols. This method employs 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as an oxidant and leverages the in situ generated water to protect aliphatic amine moieties from overoxidation .
Results or Outcomes
The reaction outcomes using 4-Phenylcyclohexanone and 1-methyl-3-phenylpropylamine as model substrates resulted in the targeted N-functionalized 2-aminophenol in excellent yield under optimized conditions. The process showcased wide substrate scope, excellent functional group tolerance, and could be applied for late-stage modification of complex natural products and pharmaceuticals .
Application in Material Science: Synthesis of Cardo Diamine Monomers
Summary of the Application
In material science, “4-Phenylcyclohexanone” is utilized for synthesizing cardo diamine monomers, which are crucial for developing high-performance polymers with excellent thermal stability and mechanical properties.
Methods of Application or Experimental Procedures
The synthesis involves the preparation of a new cardo diamine monomer, 1,1-bis[4-(4-aminophenoxy)phenyl]-4-phenylcyclohexane, bearing a 4-phenylcyclohexylidene unit. This process typically requires precise control of reaction conditions to ensure the formation of the desired monomer with high purity .
Results or Outcomes
The resulting cardo diamine monomer is a critical component in the production of high-performance polymers, offering enhanced thermal stability and mechanical strength.
Application in Organic Synthesis: Ruthenium-Catalyzed Reactions
Summary of the Application
“4-Phenylcyclohexanone” is involved in Ruthenium-catalyzed reactions to yield various organic compounds, showcasing its versatility as a building block in organic synthesis.
Methods of Application or Experimental Procedures
The compound undergoes a reaction with tributylamine in the presence of a Ruthenium catalyst to produce 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone. These reactions are significant for constructing complex organic molecules .
Results or Outcomes
The outcomes of these reactions are valuable intermediates for further chemical transformations, contributing to the synthesis of complex molecules used in pharmaceuticals and materials science .
Application in Analytical Chemistry: Infrared Spectrum Analysis
Summary of the Application
In analytical chemistry, “4-Phenylcyclohexanone” is used as a standard in infrared spectrum analysis to identify and quantify chemical substances.
Methods of Application or Experimental Procedures
The compound’s infrared spectrum serves as a reference for comparing and analyzing the infrared spectra of unknown compounds, aiding in their identification based on characteristic absorption bands .
Results or Outcomes
The accurate identification and quantification of substances based on their infrared spectra are crucial in various fields, including pharmaceuticals, environmental monitoring, and forensic science .
Application in Pharmacology: Synthesis of Bioactive Molecules
Summary of the Application
“4-Phenylcyclohexanone” is a precursor in the synthesis of bioactive molecules, playing a significant role in the development of new drugs and therapeutic agents.
Methods of Application or Experimental Procedures
The compound is used to synthesize various bioactive molecules through different organic reactions, which are then tested for their pharmacological properties and potential therapeutic applications .
Results or Outcomes
The synthesized bioactive molecules contribute to the discovery of new drugs and treatments for diseases, highlighting the importance of “4-Phenylcyclohexanone” in drug discovery and development .
Application in Chemical Synthesis: Preparation of Functionalized Arenes
Summary of the Application
“4-Phenylcyclohexanone” is used in the preparation of polyfunctionalized arenes, which are essential components in high-value chemicals like pharmaceuticals and functional materials.
Methods of Application or Experimental Procedures
The compound is involved in a dehydrogenative synthesis approach from cyclohexanones and amines, enabling the incorporation of amino and hydroxyl groups into aromatic rings in a one-shot fashion .
Results or Outcomes
This method simplifies the synthesis of polyfunctionalized arenes, overcoming issues associated with traditional arene modifications and allowing for late-stage modification of complex natural products and pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAYMASDSHFOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197644 | |
| Record name | 4-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream powder; [Alfa Aesar MSDS] | |
| Record name | 4-Phenylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00233 [mmHg] | |
| Record name | 4-Phenylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Phenylcyclohexanone | |
CAS RN |
4894-75-1 | |
| Record name | 4-Phenylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4894-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4894-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
A new interesting category of polyconjugated polymer, poly(2,6‐dibenzylidene)‐4‐phenylcyclohexanone was prepared by condensation of 4‐phenylcyclohexanone with …
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




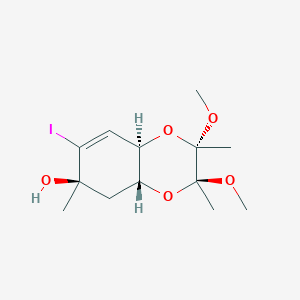
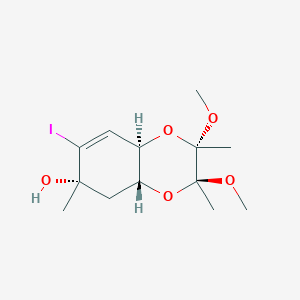
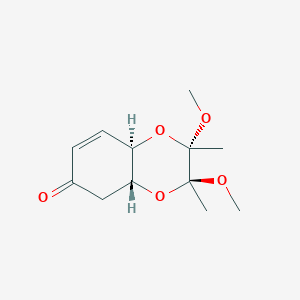
![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
